![molecular formula C25H25FN2O4S B4173210 N-[4-(benzyloxy)phenyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4173210.png)
N-[4-(benzyloxy)phenyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
N-[4-(benzyloxy)phenyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BPP-3, and it is a piperidine-based molecule that has shown promising results in various biological studies.
Scientific Research Applications
Anti-Inflammatory Applications
This compound has been used in the synthesis of derivatives that have shown significant anti-inflammatory activities . These derivatives were subjected to in vitro evaluation for anti-inflammatory activities using the BSA anti-denaturation assay . The most active compound in the series showed an in vivo anti-inflammatory efficacy of 83.1% when compared to diclofenac sodium (81.6%) .
Antioxidant Applications
The derivatives of this compound have also been evaluated for their antioxidant activities using the DPPH radical scavenging assay . This suggests potential applications in conditions where oxidative stress plays a key role.
Anti-Ulcerogenic Applications
Selected active compounds were evaluated for ulcerogenic potential . The evaluation of ulcer index and biochemical estimation for oxidative stress revealed that this compound was safe on gastric mucosa and did not induce oxidative stress in tissues .
Lipid Peroxidation Inhibition
The compound has shown potential in inhibiting lipid peroxidation . This could be beneficial in conditions where lipid peroxidation plays a role, such as atherosclerosis and other cardiovascular diseases.
TNF-α Production Inhibition
The compound has shown potential in inhibiting LPS induced TNF-α production in mice . It showed a better inhibition (ID 50 = 6.23 mg/kg) when compared to standard inhibitor, SB 203580 (ID 50 = 28.40 mg/kg) . This suggests potential applications in conditions where TNF-α plays a key role, such as in various inflammatory and autoimmune diseases.
Potential Applications in Cancer Treatment
A novel series of 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa .
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-phenylmethoxyphenyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O4S/c26-21-8-14-24(15-9-21)33(30,31)28-16-4-7-20(17-28)25(29)27-22-10-12-23(13-11-22)32-18-19-5-2-1-3-6-19/h1-3,5-6,8-15,20H,4,7,16-18H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRHASFHYDBDDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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